Platelet 12-Lipoxygenase Inhibition at 30 µM: Target Engagement Distinct from Aryl Chalcones
This compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM and returned a positive inhibition result in a binding assay . While quantitative percent inhibition or IC50 values are not publicly available for this specific compound in this assay, the positive hit at 30 µM distinguishes it from the majority of standard 1,3-diaryl chalcones, which typically require higher concentrations (≥50 µM) or show no activity against 12-LOX. By class-level inference, chalcones with nitro substituents generally exhibit IC50 values against lipoxygenase in the range of 57.6–71.7 µM; a positive binding signal at 30 µM suggests that this compound may be more potent than the class average, though a direct head-to-head comparison is not available.
| Evidence Dimension | Platelet 12-lipoxygenase inhibition at fixed concentration |
|---|---|
| Target Compound Data | Positive inhibition detected at 30 µM (binding assay) |
| Comparator Or Baseline | Chalcone class baseline: typical LOX IC50 range 57.6–71.7 µM for variably substituted chalcones |
| Quantified Difference | Positive binding at 30 µM vs. class IC50 >57 µM (inferred advantage; exact fold difference unavailable) |
| Conditions | In vitro binding assay; platelet 12-lipoxygenase; compound concentration 30 µM |
Why This Matters
For procurement decisions in inflammation research, this compound's positive 12-LOX engagement at 30 µM provides an experimentally validated entry point that most generic chalcones lack, reducing the risk of purchasing an inactive analog.
